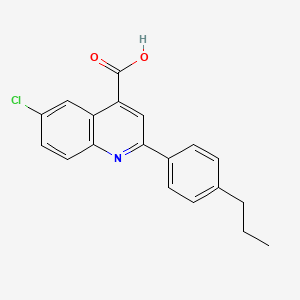

6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid

Übersicht

Beschreibung

6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C19H16ClNO2 and a molecular weight of 325.8 g/mol . Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, can be achieved through several established protocols. Some of the common methods include:

Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

Doebner-Von Miller Synthesis: This method uses aniline and β-ketoesters in the presence of a catalyst like zinc chloride.

Pfitzinger Synthesis: This method involves the reaction of isatin with ketones in the presence of a base.

Friedlander Synthesis: This method involves the condensation of 2-aminobenzophenone with aldehydes or ketones.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. These methods include:

Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rate and improve yields.

Solvent-Free Reactions: This method involves grinding the reactants together without the use of solvents, making the process more environmentally friendly.

Catalyst Recycling: Using recyclable catalysts such as NaHSO4·SiO2 to reduce waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a central template for the synthesis of various drugs with potential antibacterial, antifungal, antiviral, and anticancer activities.

Synthetic Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Industrial Chemistry: It is used in the production of dyes, catalysts, and materials.

Biological Research: The compound is used in the study of bio-organic and bio-organometallic processes.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:

DNA Synthesis Inhibition: The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death.

Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways.

Antimicrobial Activity: The compound exhibits antimicrobial activity by disrupting the cell membrane integrity of pathogens.

Vergleich Mit ähnlichen Verbindungen

6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid can be compared with other similar quinoline derivatives:

Chloroquine: An antimalarial agent with a similar quinoline structure.

Quinine: Another antimalarial compound with a quinoline ring system.

Mefloquine: A quinoline derivative used as an antimalarial and anti-inflammatory agent.

Amodiaquine: A compound with both antimalarial and anti-inflammatory properties.

These compounds share the quinoline ring system but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its specific applications and mechanisms of action.

Biologische Aktivität

6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid (CAS No. 932886-69-6) is a quinoline derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C19H16ClN2O2

- Molecular Weight : 332.79 g/mol

- Chemical Structure : The compound features a chloro group, a propylphenyl substituent, and a carboxylic acid functional group attached to a quinoline core.

Quinoline derivatives, including this compound, are known to interact with various biological targets. The following mechanisms have been suggested based on related studies:

- Enzyme Inhibition : Quinoline derivatives can inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication. This inhibition may lead to antibacterial effects .

- Anticancer Activity : Research indicates that quinoline derivatives can induce apoptosis in cancer cells and inhibit specific kinases associated with tumor growth. The presence of the chloro and propyl groups may enhance the compound's binding affinity to these targets .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial and fungal strains. While specific data on its efficacy against particular pathogens is limited, quinoline derivatives are generally recognized for their antimicrobial potential.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinoline derivatives. A study investigated several quinoline compounds for their effects on cancer cell lines such as MCF-7 (breast cancer), K562 (leukemia), and HeLa (cervical cancer). Key findings include:

- Cell Viability : The tested compounds showed selective cytotoxicity towards cancer cells while sparing normal cells. The most effective derivatives induced cell cycle arrest and apoptosis in the cancer cell lines .

- Growth Inhibition Values : The growth inhibition values (GI50) were determined for various compounds, indicating promising anticancer activity. For instance, certain derivatives exhibited GI50 values in the micromolar range against MCF-7 cells .

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects of quinoline derivatives.

- Methodology : MTT assay was used to assess cell viability in MCF-7, K562, and HeLa cell lines.

- Results : Compounds demonstrated significant cytotoxicity against cancer cells with minimal effects on healthy cells.

Compound Cell Line GI50 (µM) Compound A MCF-7 12.5 Compound B K562 15.3 Compound C HeLa 10.8 -

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial activity of this compound.

- Methodology : Minimum inhibitory concentration (MIC) tests were performed against various pathogens.

- Results : The compound exhibited moderate antimicrobial activity against Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 128

Eigenschaften

IUPAC Name |

6-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-2-3-12-4-6-13(7-5-12)18-11-16(19(22)23)15-10-14(20)8-9-17(15)21-18/h4-11H,2-3H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCHHVAJKYZQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649171 | |

| Record name | 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932886-69-6 | |

| Record name | 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.